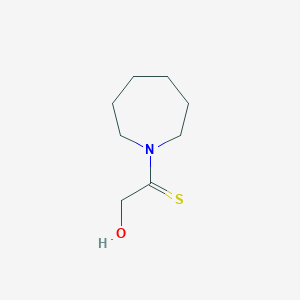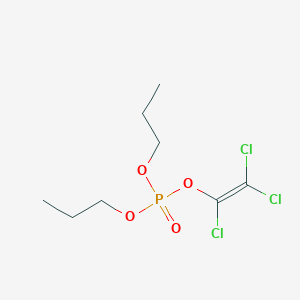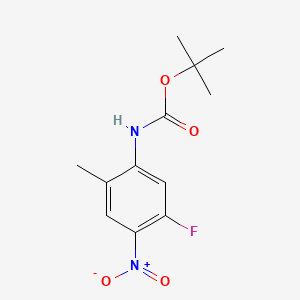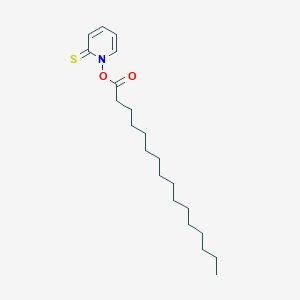
1-(Hexadecanoyloxy)pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexadecanoyloxy)pyridine-2(1H)-thione is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hexadecanoyloxy group attached to the pyridine ring, along with a thione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2(1H)-thione with hexadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or alkylated pyridine derivatives
Aplicaciones Científicas De Investigación
1-(Hexadecanoyloxy)pyridine-2(1H)-thione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 1-(Adamantane-1-carbonyloxy)pyridine-2(1H)-thione
- 1-(Octadecanoyloxy)pyridine-2(1H)-thione
- 1-(Dodecanoyloxy)pyridine-2(1H)-thione
Comparison: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione is unique due to its specific hexadecanoyloxy group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain in the hexadecanoyloxy group influences the compound’s solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly suitable for applications where these properties are advantageous.
Propiedades
Número CAS |
89025-67-2 |
|---|---|
Fórmula molecular |
C21H35NO2S |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
(2-sulfanylidenepyridin-1-yl) hexadecanoate |
InChI |
InChI=1S/C21H35NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(23)24-22-19-16-15-17-20(22)25/h15-17,19H,2-14,18H2,1H3 |
Clave InChI |
JSFOGYMGVZSWAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)ON1C=CC=CC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
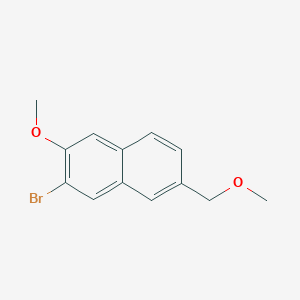
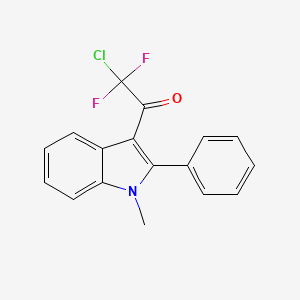
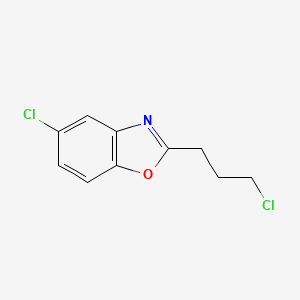
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

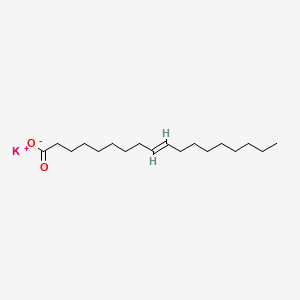
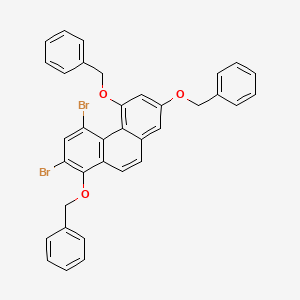
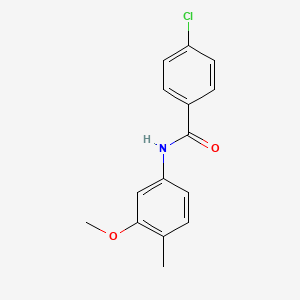
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)

